molecular formula C21H33Li2N7O13P2S B13817841 dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate

dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate

Cat. No.: B13817841
M. Wt: 699.5 g/mol
InChI Key: NCHDIOYYNQSVFI-PYNNHSTLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

The compound dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate is a complex nucleotide derivative with a dilithium counterion. Its structure comprises:

  • A 6-aminopurine (adenine) base, a critical component of ATP and nucleic acids.
  • A ribose-derived oxolane (tetrahydrofuran) ring with hydroxyl and phosphoester groups, typical of nucleotide backbones.
  • A branched phosphate-diacylglycerol-like side chain featuring sulfanyl ethylamino and dimethyl-ketone motifs, which may confer membrane-targeting properties.

This compound’s structural complexity suggests roles in signaling pathways or enzymatic cofactor systems, though its exact biological function remains uncharacterized in the provided evidence.

Properties

Molecular Formula

C21H33Li2N7O13P2S

Molecular Weight

699.5 g/mol

IUPAC Name

dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] phosphate

InChI

InChI=1S/C21H35N7O13P2S.2Li/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28;;/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26);;/q;2*+1/p-2/t11-,14-,15-,16?,20-;;/m1../s1

InChI Key

NCHDIOYYNQSVFI-PYNNHSTLSA-L

Isomeric SMILES

[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O

Canonical SMILES

[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Dephosphocoenzyme A is synthesized from 4-phosphopantetheine by the enzyme phosphopantetheine adenylyltransferase. This enzyme catalyzes the transfer of the γ-phosphate of adenosine triphosphate to 4-phosphopantetheine, resulting in the formation of 3’-Dephosphocoenzyme A .

Industrial Production Methods: In industrial settings, the production of 3’-Dephosphocoenzyme A involves the use of recombinant DNA technology to express the necessary enzymes in microbial hosts. These hosts are then cultured under optimized conditions to maximize the yield of the desired product .

Comparison with Similar Compounds

Research Findings and Implications

  • Similarity Metrics : The Tanimoto coefficient (used in ) would classify the target compound as <50% similar to AR-C67085 due to side-chain divergence, limiting virtual screening overlap .
  • Therapeutic Potential: The sulanylethylamino group may confer redox-modulating activity, analogous to glutathione derivatives .

Biological Activity

The compound dilithium;[[2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate is a complex organic molecule with significant potential in biochemical and pharmaceutical applications. Its structure incorporates multiple functional groups that may influence various biological pathways.

Structural Characteristics

The compound features:

  • Aminopurine moiety : Related to nucleobases in nucleic acids.
  • Phosphoryl groups : Potentially involved in energy transfer and signaling pathways.

This unique combination suggests that the compound may mimic nucleotide behavior and interact with biological systems similarly to natural nucleotides.

  • Inhibition of Enzymatic Activity :
    • The compound may inhibit enzymes such as adenylate kinase, which is crucial for ATP metabolism. This inhibition can lead to alterations in cellular energy dynamics.
  • Agonistic Activity on Receptors :
    • It can act as an agonist for P2X receptors, which are activated by extracellular nucleotides. This interaction can affect cellular ion permeability and influence various signaling pathways.

Biological Activity

The biological activity of this compound has been assessed in several studies:

Antiviral and Anticancer Properties

Preliminary studies suggest that compounds with similar structures may exhibit antiviral or anticancer properties due to their ability to interfere with nucleic acid synthesis pathways. Further research is needed to elucidate the specific mechanisms involved.

Interaction with Metal Ions

Lithium ions (Li+^+) have been shown to interact with phosphorylated ligands under physiological conditions. These interactions may enhance the bioactivity of the compound by stabilizing its structure and influencing its binding affinity to target molecules .

Research Findings

A summary of relevant research findings includes:

StudyFocusKey Findings
Mechanistic InsightsInhibition of adenylate kinase; agonistic effects on P2X receptors.
Lithium InteractionsLithium enhances binding affinity to ATP and other nucleotides.
Osteogenic DifferentiationLithium's role in promoting differentiation in stem cells indicates potential therapeutic applications.

Case Studies

  • Cell Culture Studies :
    • In vitro experiments demonstrated that dilithium compounds could promote cell proliferation and differentiation in specific cell lines, suggesting their potential use in regenerative medicine.
  • Animal Models :
    • Animal studies have indicated that lithium-containing compounds can modulate immune responses, providing insights into their therapeutic potential for autoimmune diseases.

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